6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
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Overview
Description
6-Iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a chemical compound with the molecular formula C9H6INO3 It is a derivative of benzoxazine, characterized by the presence of an iodine atom at the 6th position and a methyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the iodination of a precursor benzoxazine compound. One common method involves the reaction of 8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione.
Scientific Research Applications
6-Iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The iodine atom and the benzoxazine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- 6-Bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- 6-Fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Uniqueness
6-Iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom increases the compound’s reactivity and potential for forming new derivatives with enhanced activities. Compared to its chloro, bromo, and fluoro analogs, the iodo derivative often exhibits higher reactivity and different biological effects .
Properties
IUPAC Name |
6-iodo-8-methyl-1H-3,1-benzoxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO3/c1-4-2-5(10)3-6-7(4)11-9(13)14-8(6)12/h2-3H,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJUBKFFRMOQTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)OC2=O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458487 |
Source
|
Record name | 6-Iodo-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913194-96-4 |
Source
|
Record name | 6-Iodo-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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